molecular formula C16H13NO2S B13663512 Ethyl 2-(2-Naphthyl)thiazole-4-carboxylate

Ethyl 2-(2-Naphthyl)thiazole-4-carboxylate

Cat. No.: B13663512
M. Wt: 283.3 g/mol
InChI Key: HQGZODLABZZWQB-UHFFFAOYSA-N
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Description

Ethyl 2-(2-Naphthyl)thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring fused with a naphthalene moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . The presence of the naphthyl group enhances the compound’s aromaticity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-Naphthyl)thiazole-4-carboxylate typically involves the condensation of 2-naphthylamine with ethyl 2-bromoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and automated processes are often employed to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-Naphthyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiazole or naphthyl moieties .

Scientific Research Applications

Ethyl 2-(2-Naphthyl)thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-Naphthyl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The naphthyl group enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Anhydrofuranosyl)thiazole-4-carboxamide: Known for its antiviral properties.

    4-Methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester: Exhibits potent antioxidant activity

Uniqueness

Ethyl 2-(2-Naphthyl)thiazole-4-carboxylate is unique due to the presence of the naphthyl group, which enhances its aromaticity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications .

Biological Activity

Ethyl 2-(2-Naphthyl)thiazole-4-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of the naphthyl group enhances its lipophilicity, potentially influencing its biological interactions. The molecular formula is C13H11N1O2S1C_{13}H_{11}N_{1}O_{2}S_{1}, with a molecular weight of approximately 247.31 g/mol.

1. Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiazole derivatives, including this compound. Research indicates that compounds containing thiazole structures exhibit significant antibacterial and antifungal activities.

  • Study Findings : A study evaluated various thiazole derivatives against bacterial strains such as Bacillus subtilis and Escherichia coli. This compound showed promising results with minimum inhibitory concentrations (MICs) indicating effective antibacterial activity .
Compound NameMIC (µg/mL)Bacterial Strain
This compound32Bacillus subtilis
Ethyl 2-(4-methylphenyl)-thiazole-4-carboxylate64Escherichia coli

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown effectiveness against multiple cancer cell lines.

  • Case Study : In a study conducted by the National Cancer Institute (NCI), this compound was tested against a panel of human tumor cell lines. It exhibited notable cytotoxicity with a GI50 value of 0.08μM0.08\,\mu M against the RPMI-8226 leukemia cell line, indicating strong anticancer activity .
Cell LineGI50 (µM)
RPMI-8226 (Leukemia)0.08
HCT116 (Colon Cancer)0.15
MCF7 (Breast Cancer)0.12

3. Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its antioxidant capabilities.

  • Research Findings : A series of thiazole derivatives were synthesized and tested for their antioxidant activity using DPPH radical scavenging assays. The results indicated that this compound exhibited significant radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .
Compound NameIC50 (µg/mL)
This compound25
Standard Antioxidant (Ascorbic Acid)15

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit enzyme activity or interfere with cellular signaling pathways, leading to its observed biological effects.

Properties

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

ethyl 2-naphthalen-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H13NO2S/c1-2-19-16(18)14-10-20-15(17-14)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,2H2,1H3

InChI Key

HQGZODLABZZWQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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